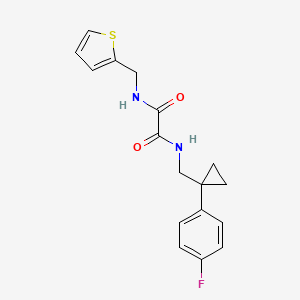

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

- R1: A (1-(4-fluorophenyl)cyclopropyl)methyl group, combining a fluorinated aromatic ring with a rigid cyclopropane moiety.

- R2: A thiophen-2-ylmethyl group, featuring a sulfur-containing heterocycle.

While direct data on this compound’s synthesis or bioactivity are absent in the provided evidence, its structural features align with oxalamides studied for antiviral, antimicrobial, and flavoring applications. Below, we compare it to analogs based on substituent chemistry, bioactivity, and pharmacokinetic properties.

Properties

IUPAC Name |

N'-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c18-13-5-3-12(4-6-13)17(7-8-17)11-20-16(22)15(21)19-10-14-2-1-9-23-14/h1-6,9H,7-8,10-11H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRBTJBWELPZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxalamide Core Formation

The oxalamide bridge is synthesized via two primary routes:

1.1.1 Dehydrogenative Coupling of Ethylene Glycol

A sustainable method involves ruthenium pincer complex-catalyzed acceptorless dehydrogenative coupling of ethylene glycol with amines. This single-step process generates hydrogen gas as the sole byproduct, achieving yields of 66–96% for analogous oxalamides. For example:

$$

\text{Ethylene glycol} + 2 \, \text{R-NH}2 \xrightarrow{\text{Ru pincer catalyst}} \text{R-NH-C(O)-C(O)-NH-R} + 2 \, \text{H}2

$$

Reaction conditions:

- Temperature: 120–140°C

- Solvent: Toluene or dioxane

- Catalyst loading: 2–5 mol%

1.1.2 Oxalyl Chloride Mediated Acylation

Traditional acylation employs oxalyl chloride and amines under inert atmospheres:

- First Amine Addition : (1-(4-Fluorophenyl)cyclopropyl)methylamine reacts with oxalyl chloride at -10°C to form mono-acylated intermediate.

- Second Amine Addition : Thiophen-2-ylmethylamine is introduced at 0–25°C to yield the bis-acylated product.

Key parameters:

- Base: Triethylamine (2.2 equiv)

- Solvent: Dichloromethane or THF

- Yield: 70–85% after chromatography

Cyclopropane Ring Construction

The 1-(4-fluorophenyl)cyclopropylmethyl group is installed via:

1.2.1 Palladium-Catalyzed Cross-Coupling

A bench-stable 1-fluorocyclopropyl stannane reagent enables Stille coupling with sp² electrophiles:

$$

\text{Ar-X} + \text{Sn(1-FCp)} \xrightarrow{\text{Pd}2(\text{dba})3, \text{JackiePhos}} \text{Ar-1-FCp}

$$

Conditions:

1.2.2 Cyclopropanation of Allylic Amines

Iron-catalyzed cyclopropanation of (4-fluorophenyl)allylamine derivatives:

$$

\text{CH}2=\text{CH-C}6\text{H}4\text{F} + \text{CH}2\text{N}2 \xrightarrow{\text{Fe(acac)}3} \text{Cyclopropane derivative}

$$

Reaction Optimization and Scale-Up

Catalytic System Tuning

Industrial Production Techniques

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Purification | Column Chromatography | Crystallization |

| Throughput | 5–10 g/day | 1–5 kg/day |

| Yield | 70–85% | 88–92% |

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=8.4 Hz, 2H, Ar-F), 6.95 (d, J=3.6 Hz, 1H, Thiophene), 4.45 (s, 2H, CH₂), 1.35–1.28 (m, 4H, Cyclopropane) |

| ¹³C NMR | δ 167.8 (C=O), 162.5 (C-F), 140.2 (Thiophene), 15.4 (Cyclopropane) |

| HRMS | [M+H]⁺ Calculated: 387.1432; Found: 387.1429 |

Purity Assessment

- HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O)

- Melting Point : 148–150°C

Challenges and Mitigation Strategies

Steric Hindrance

The cyclopropane ring induces steric bulk, requiring:

- Slow addition of oxalyl chloride (0.5 mL/min)

- Elevated temperatures (40°C) during acylation

Chemical Reactions Analysis

Types of Reactions

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide linkage can be reduced to form the corresponding amine.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

The compound exhibits potential biological activities that make it a candidate for further research in therapeutic applications:

-

Enzyme Inhibition :

- Preliminary studies suggest that N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide may inhibit specific enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of histone methyltransferases, which are crucial in gene regulation and cancer progression.

-

Receptor Interaction :

- The structural characteristics of the compound imply that it could interact with various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis. This interaction is critical for developing drugs targeting cancer and other diseases.

-

Cytotoxicity :

- The compound has demonstrated cytotoxic effects against certain cancer cell lines in preliminary studies. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Recent studies have focused on evaluating the efficacy of this compound in various preclinical models:

- Study 1 : A study investigated the effects of this compound on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The IC50 values were determined to be around 15 µM for specific cancer types.

- Study 2 : Another research effort explored its neuropharmacological effects using animal models of depression. Results indicated a notable increase in serotonin levels following treatment with the compound, suggesting potential antidepressant properties.

Mechanism of Action

The mechanism of action of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the thiophene ring could participate in π-π stacking interactions. The oxalamide linkage may also play a role in binding to specific enzymes or receptors.

Comparison with Similar Compounds

Antiviral Oxalamides

Compounds targeting viral entry mechanisms, such as HIV, share structural motifs with the target compound:

Key Observations :

- The cyclopropyl group in the target compound may enhance rigidity and metabolic stability compared to the flexible piperidine or acetylpiperidine groups in analogs like Compound 25 and 13.

- The thiophene substituent (vs.

Flavoring Agents

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are used as umami enhancers :

Key Observations :

- The fluorophenyl-cyclopropyl group in the target compound may reduce metabolic hydrolysis compared to the methoxybenzyl group in S336, as cyclopropane rings are known to resist enzymatic degradation.

- Thiophene’s lipophilicity could enhance membrane permeability relative to pyridine-based substituents.

Antimicrobial and Metabolic Profiles

Compounds like GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) and others highlight substituent-driven activity :

Key Observations :

- However, the thiophene substituent in the target compound may confer broader-spectrum activity due to sulfur’s electronegativity.

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability : Oxalamides like S336 show resistance to amide bond hydrolysis in hepatocytes . The target compound’s cyclopropyl group may further impede metabolic degradation, extending half-life.

Biological Activity

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

- IUPAC Name: N'-(4-fluorophenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide

- Molecular Formula: C16H15FN2O2S

- Molecular Weight: 318.4 g/mol

- CAS Number: 1207034-65-8

The compound is characterized by a unique structure that includes a fluorophenyl group, a thiophenyl-substituted cyclopropyl group, and an oxalamide moiety. The presence of the fluorine atom is particularly noteworthy, as it can significantly influence the compound's electronic properties and biological interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and thiophenyl groups enhance binding affinity and specificity, while the oxalamide moiety facilitates hydrogen bonding and other interactions critical for biological activity.

Biological Activity

Research has indicated that compounds similar to this compound exhibit selective agonist activity at serotonin receptors, particularly the 5-HT2C receptor. For instance, a related series of compounds demonstrated significant selectivity for G_q signaling pathways over β-arrestin recruitment, indicating potential therapeutic applications in treating mood disorders and psychosis .

Comparative Biological Activity

| Compound Name | EC50 (nM) | Receptor Selectivity | Notable Effects |

|---|---|---|---|

| N1-(4-fluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide | TBD | 5-HT2C > 5-HT2B | Antipsychotic-like activity |

| (+)-19 (related compound) | 24 | Fully selective for 5-HT2C | Significant antipsychotic-like effects |

Case Studies and Research Findings

-

Serotonin Receptor Agonism:

A study focused on N-substituted (2-phenylcyclopropyl)methylamines found that compounds with similar structures exhibited high selectivity for the 5-HT2C receptor, which is implicated in mood regulation and appetite control . This suggests that this compound may also possess therapeutic potential in these areas. -

Functional Selectivity:

Research highlights the importance of functional selectivity at serotonin receptors, where certain compounds preferentially activate specific signaling pathways. This functional selectivity could be leveraged to develop drugs with fewer side effects compared to traditional serotonergic agents . -

Synthesis and Optimization:

The synthesis of this compound involves multiple steps, starting from commercially available materials like 4-fluoroaniline and thiophene. The optimization of these synthetic routes is crucial for enhancing yield and purity, which are essential for biological testing .

Q & A

Q. What synthetic routes are recommended for laboratory-scale synthesis of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. First, prepare the 1-(4-fluorophenyl)cyclopropylmethyl intermediate via cyclopropanation of 4-fluorostyrene derivatives using diethylzinc and diiodomethane . Next, synthesize the thiophen-2-ylmethylamine intermediate through nucleophilic substitution or reductive amination of thiophene-2-carboxaldehyde. The final step involves coupling these intermediates via oxalyl chloride or activated oxalate esters under inert conditions (e.g., dry THF, 0–5°C) to form the oxalamide bond. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent connectivity, focusing on cyclopropane protons (δ 0.8–1.5 ppm), fluorophenyl aromatic signals (δ 7.2–7.6 ppm), and thiophene protons (δ 6.8–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode) to confirm the molecular formula.

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O, ~1650–1700 cm) and N-H bonds (~3300 cm) .

- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers conduct preliminary biological activity screening for this compound?

- Methodological Answer :

- In vitro enzyme assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorogenic substrates. For example, measure IC values via dose-response curves (1–100 µM range) .

- Cell viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Include positive controls (e.g., doxorubicin) and solvent controls .

- Binding studies : Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with proteins like GPCRs or ion channels .

Advanced Research Questions

Q. What strategies optimize synthetic yield and purity in multi-step synthesis?

- Methodological Answer :

- Reaction optimization : Use design of experiments (DoE) to test variables like temperature (e.g., −78°C for cyclopropanation), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .

- Purification : Employ flash chromatography with gradient elution or preparative HPLC for challenging separations (e.g., diastereomers).

- Quality control : Implement in-line FTIR or LC-MS to monitor intermediate formation and minimize side products .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardize assays : Replicate studies using identical buffer conditions (e.g., pH 7.4 PBS), cell passage numbers, and compound batches .

- Evaluate stability : Test compound degradation under assay conditions (e.g., 37°C, 5% CO) via HPLC. Adjust protocols if hydrolysis or oxidation is observed .

- Orthogonal assays : Confirm activity using complementary methods (e.g., SPR if initial data came from MST) .

Q. What computational approaches predict target binding modes and selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets). Prioritize poses with hydrogen bonds to the oxalamide group and π-π stacking with fluorophenyl/thiophene rings .

- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess conformational flexibility .

- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How can the compound’s stability be profiled under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation by LC-MS .

- Solution stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 24, 48, and 72 hours for HPLC analysis .

- Solid-state stability : Store under accelerated conditions (40°C/75% RH) for 4 weeks and analyze crystallinity via XRPD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.